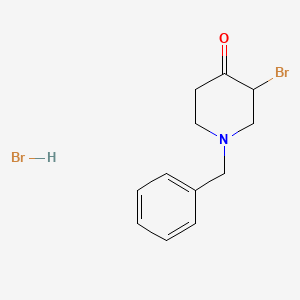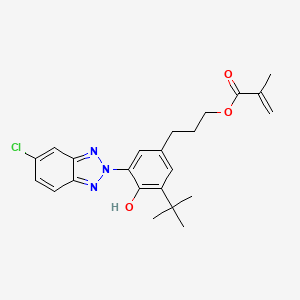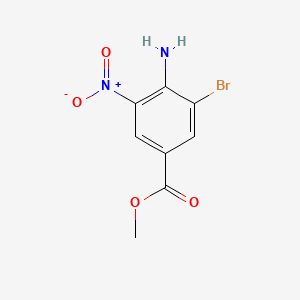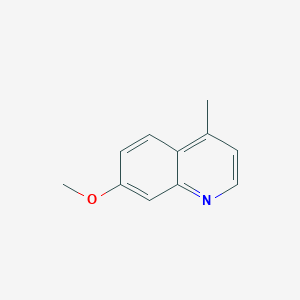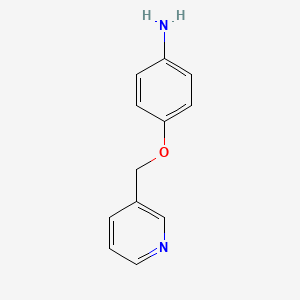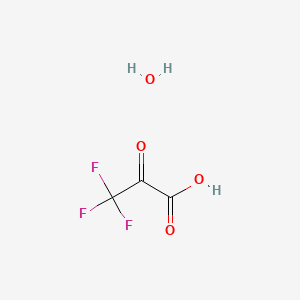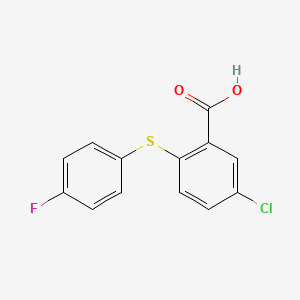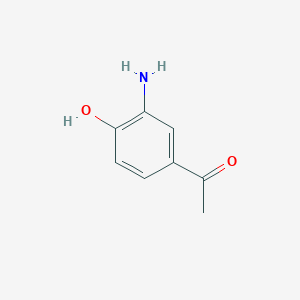
2-Fluoro-5-nitrobenzenesulfonyl chloride
Overview
Description
2-Fluoro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S . It has an average mass of 239.609 Da and a monoisotopic mass of 238.945526 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H . The InChI key is ALKFOTRKZGCLFU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its boiling point is approximately 332.4 °C at 760 mmHg . The density is predicted to be around 1.7 g/mL .Scientific Research Applications
Synthesis of Pesticides
2-Fluoro-5-nitrobenzenesulfonyl chloride is valuable in synthesizing key intermediates for pesticide preparation. Xiao-hua Du et al. (2005) demonstrated its use in creating methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor for herbicidal compounds like j7uthiacet-methyL (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).
Fluoronitrobenzene-sulfonyl Chlorides Synthesis
The synthesis of fluoronitrobenzenesulfonyl chlorides, including this compound, was detailed by Sergey Zhersh et al. (2010). They described a two-step procedure starting from difluoronitrobenzenes and involving regioselective reactions, demonstrating the compound's versatility in chemical synthesis (Sergey Zhersh, O. Lukin, V. Matvienko, & A. Tolmachev, 2010).
Sulfonated Derivatives Synthesis
A. Courtin (1982) explored the synthesis of sulfonated derivatives of 4-fluoroaniline, confirming the structures by converting related compounds to this compound. This showcases its role in confirming chemical structures and synthesizing complex molecules (A. Courtin, 1982).
Solid-Phase Synthesis Applications
Veronika Fülöpová and M. Soural (2015) highlighted the use of polymer-supported benzenesulfonamides, prepared from 2/4-nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. This illustrates its application in creating diverse chemical scaffolds, essential in pharmaceutical and material sciences (Veronika Fülöpová & M. Soural, 2015).
Oxidation of Methylene Compounds
Yong Hae Kim et al. ((1989) investigated the role of 2-nitrobenzene peroxysulfonyl radical, derived from 2-nitrobenzenesulfonyl chloride, in oxidizing various substrates. This study demonstrates the compound's potential in synthesizing ketones under mild conditions, showcasing its utility in organic synthesis (Yong Hae Kim, Kyoung Soo Kim, & Hyeon-Kyu Lee, 1989).
Detection Enhancement in Liquid Chromatography
T. Higashi et al. (2006) utilized 4-nitrobenzenesulfonyl chloride, a related compound, to enhance detection in liquid chromatography-mass spectrometry for estrogen in biological fluids. This suggests potential applications of similar sulfonyl chlorides, like this compound, in analytical chemistry for biomolecule detection (T. Higashi, Naoki Takayama, Tadashi Nishio, Emi Taniguchi, & K. Shimada, 2006).
Safety and Hazards
2-Fluoro-5-nitrobenzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known for their reactivity with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The mode of action of 2-Fluoro-5-nitrobenzenesulfonyl chloride involves its interaction with its targets, leading to the formation of new compounds. The sulfonyl chloride group (-SO2Cl) is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other derivatives .
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 1.19 (iLOGP), 1.87 (XLOGP3), 3.16 (WLOGP), 0.86 (MLOGP), and -0.28 (SILICOS-IT), with a consensus Log Po/w of 1.36 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C . It is also noted that the compound can decompose under high heat, releasing toxic gases .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in studying protein function and regulation .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key proteins involved in signaling pathways, this compound can alter the downstream effects, leading to changes in cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target proteins. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as lysine, in proteins, forming stable sulfonamide bonds. This covalent modification can lead to changes in protein conformation, activity, and interactions with other biomolecules. Additionally, this compound can inhibit or activate enzymes by modifying their active sites or regulatory regions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over extended periods or under certain conditions. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall activity and function of this compound in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with target proteins and other biomolecules, thereby affecting its overall biochemical effects .
Properties
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGELUKJYOETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512607 | |
| Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-21-3 | |
| Record name | 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-nitrobenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-Fluoro-5-nitrobenzenesulfonyl chloride in the context of the study?
A1: The study focuses on synthesizing various sulfonated derivatives of 4-Fluoroaniline to explore their properties and potential applications. This compound serves as a key intermediate in the synthesis of 2-fluoro-5-nitrobenzenesulfonic acid (10). This particular compound (10) is significant because it allows researchers to confirm the structure of another target compound, 5-amino-2-fluorobenzenesulfonic acid (3) []. The study demonstrates two different synthesis routes for compound (10), highlighting the versatility of chemical synthesis in obtaining desired compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

